8-Aminoguanosine
Overview
Description
8-Aminoguanosine: is a derivative of guanosine, a nucleoside that is a building block of ribonucleic acid (RNA). It is characterized by the presence of an amino group at the 8th position of the guanine base.
Mechanism of Action
Target of Action
The primary target of 8-Aminoguanosine is Purine Nucleoside Phosphorylase (PNP) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, converting guanosine to guanine, inosine to hypoxanthine, and 2’-deoxyguanosine to guanine . This leads to the downstream formation of the pro-oxidant and vasculotoxic hypoxanthine and xanthine .
Mode of Action
This compound, a guanosine derivative, is metabolized to 8-Aminoguanine, which is a potent inhibitor of PNP . By inhibiting PNP, 8-Aminoguanine disrupts the normal purine metabolism, leading to increased levels of PNP substrates and decreased levels of PNP products in the urine . Additionally, 8-Aminoguanine has been found to inhibit Rac1 activity in mouse collecting duct cells .
Biochemical Pathways
8-Aminoguanine can arise from two distinct biochemical pathways :
In both pathways, 8-nitroguanosine is converted to 8-aminoguanine, either directly or via this compound . PNP plays a key role in these conversions .
Pharmacokinetics
This compound is rapidly converted to 8-Aminoguanine in vivo, which mediates most of this compound’s renal effects . This suggests that this compound acts as a prodrug . The conversion of this compound to 8-Aminoguanine is very efficient, resulting in a 40-50-fold increase in urinary 8-Aminoguanine concentrations .
Result of Action
8-Aminoguanine exerts natriuretic and antihypertensive activity . It increases sodium excretion by 26.2-fold and decreases potassium excretion by 69.1% . Additionally, 8-Aminoguanine increases glucose excretion by 12.2-fold . These effects are likely mediated by the inhibition of PNP and the subsequent disruption of purine metabolism .
Action Environment
The action of this compound and its metabolite 8-Aminoguanine can be influenced by environmental factors. For instance, in Dahl salt-sensitive rats, which are known to have high levels of peroxynitrite, kidney levels of 8-Aminoguanine are increased, likely due to increased production of 8-nitroguanosine, a by-product of peroxynitrite chemistry . This suggests that oxidative stress could potentially enhance the production and hence the action of 8-Aminoguanine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Aminoguanosine can be synthesized through the reduction of 8-nitroguanosine. The reduction process involves the use of reductases, which convert 8-nitroguanosine to this compound. This reaction typically requires specific conditions, such as the presence of reducing agents and controlled temperature and pH levels .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the process likely involves large-scale reduction reactions similar to those used in laboratory synthesis. The use of bioreactors and continuous flow systems may enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Aminoguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of 8-nitroguanosine.
Reduction: As mentioned, 8-nitroguanosine can be reduced to this compound.
Substitution: The amino group at the 8th position can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as peroxynitrite can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are commonly employed.
Substitution: Electrophiles such as alkyl halides can react with the amino group under basic conditions.
Major Products:
Oxidation: 8-Nitroguanosine.
Reduction: this compound.
Substitution: Various substituted guanosine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 8-Aminoguanosine is used as a building block in the synthesis of various nucleoside analogs. These analogs are valuable in studying the structure and function of nucleic acids .
Biology: In biological research, this compound is used to investigate the mechanisms of nucleic acid metabolism and the effects of nucleoside modifications on cellular processes .
Medicine: this compound has potential therapeutic applications due to its ability to inhibit purine nucleoside phosphorylase. This inhibition can lead to increased levels of inosine and guanosine, which have various physiological effects, including diuresis and natriuresis .
Industry: In the environmental sector, this compound is used in the formation of supramolecular hydrogels. These hydrogels have applications in environmental remediation, such as the selective absorption of anionic dyes from water .
Comparison with Similar Compounds
8-Aminoguanine: A direct metabolite of 8-aminoguanosine with similar physiological effects.
8-Aminoinosine: Another 8-aminopurine that induces diuresis and natriuresis but has less pronounced glucosuric effects.
8-Aminohypoxanthine: Similar to 8-aminoinosine, it induces diuresis and natriuresis without significant glucosuria.
Uniqueness: this compound is unique due to its dual role as a prodrug and an active compound. Its conversion to 8-aminoguanine allows it to exert multiple physiological effects, making it a versatile compound in both research and therapeutic applications .
Properties
IUPAC Name |
2,8-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXPTCITVCRFRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959515 | |
Record name | 2,8-Diimino-9-pentofuranosyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The ErbB2 receptor is a proto-oncogene associated with a poor prognosis in breast cancer. Herceptin, the only humanized anti-ErbB2 antibody currently in clinical use, has proven to be an essential tool in the immunotherapy of breast carcinoma, but induces cardiotoxicity. ErbB2 is involved in the growth and survival pathway of adult cardiomyocytes; however, its levels in the adult heart are much lower than those found in breast cancer cells, the intended targets of anti-ErbB2 antibodies. Furthermore, clinical trials have shown relatively low cardiotoxicity for Lapatinib, a dual kinase inhibitor of EGFR and ErbB2, and Pertuzumab, a new anti-ErbB2 monoclonal antibody currently in clinical trials, which recognizes an epitope distant from that of Herceptin. A novel human antitumor compact anti-ErbB2 antibody, Erb-hcAb, selectively cytotoxic for ErbB2-positive cancer cells in vitro and vivo, recognizes an epitope different from that of Herceptin, and does not show cardiotoxic effects both in vitro on rat and human cardiomyocytes and in vivo on a mouse model. /The researchers/ investigated the molecular basis of the different cardiotoxic effects among the ErbB2 inhibitors by testing their effects on the formation of the Neuregulin 1beta (NRG-1)/ErbB2/ErbB4 complex and on the activation of its downstream signaling. /The researchers/ report herein that Erb-hcAb at difference with Herceptin, 2C4 (Pertuzumab) and Lapatinib, does not affect the ErbB2-ErbB4 signaling pathway activated by NRG-1 in cardiac cells. These findings may have important implications for the mechanism and treatment of anti-ErbB2-induced cardiotoxicity., Trastuzumab, a monoclonal antibody against the ERBB2 protein, increases survival in ERBB2-positive breast cancer patients. Its clinical use, however, is limited by cardiotoxicity. /The investigators/ sought to evaluate whether trastuzumab cardiotoxicity involves inhibition of human adult cardiac-derived stem cells, in addition to previously reported direct adverse effects on cardiomyocytes. To test this idea, /the investigators/ exposed human cardiosphere-derived cells (hCDCs), a natural mixture of cardiac stem cells and supporting cells that has been shown to exert potent regenerative effects, to trastuzumab and tested the effects in vitro and in vivo. /The researchers/ found that ERBB2 mRNA and protein are expressed in hCDCs at levels comparable to those in human myocardium. Although clinically relevant concentrations of trastuzumab had no effect on proliferation, apoptosis, or size of the c-kit-positive hCDC subpopulation, in vitro assays demonstrated diminished potential for cardiogenic differentiation and impaired ability to form microvascular networks in trastuzumab-treated cells. The functional benefit of hCDCs injected into the border zone of acutely infarcted mouse hearts was abrogated by trastuzumab: infarcted animals treated with trastuzumab + hCDCs had a lower ejection fraction, thinner infarct scar, and reduced capillary density in the infarct border zone compared with animals that received hCDCs alone (n = 12 per group). Collectively, these results indicate that trastuzumab inhibits the cardiomyogenic and angiogenic capacities of hCDCs in vitro and abrogates the morphological and functional benefits of hCDC transplantation in vivo. Thus, trastuzumab impairs the function of human resident cardiac stem cells, potentially contributing to trastuzumab cardiotoxicity., The CDC25A-CDK2 pathway has been proposed as critical for the oncogenic action of human epidermal growth factor receptor 2 (HER2) in mammary epithelial cells. In particular, transgenic expression of CDC25A cooperates with HER2 in promoting mammary tumors, whereas CDC25A hemizygous loss attenuates the HER2-induced tumorigenesis penetrance. On the basis of this evidence of a synergism between HER2 and the cell cycle regulator CDC25A in a mouse model of mammary tumorigenesis, we investigated the role of CDC25A in human HER2-positive breast cancer and its possible implications in therapeutic response. HER2 status and CDC25A expression were assessed in 313 breast cancer patients and we found statistically significant correlation between HER2 and CDC25A (P = .007). Moreover, an HER2-positive breast cancer subgroup with high levels of CDC25A and very aggressive phenotype was identified (P = .005). Importantly, our in vitro studies on breast cancer cell lines showed that the HER2 inhibitor efficacy on cell growth and viability relied also on CDC25A expression and that such inhibition induces CDC25A down-regulation through phosphatidylinositol 3-kinase/protein kinase B pathway and DNA damage response activation. In line with this observation, we found a statistical significant association between CDC25A overexpression and trastuzumab-combined therapy response rate in two different HER2-positive cohorts of trastuzumab-treated patients in either metastatic or neoadjuvant setting (P = .018 for the metastatic cohort and P = .021 for the neoadjuvant cohort). Our findings highlight a link between HER2 and CDC25A that positively modulates HER2-targeted therapy response, suggesting that, in HER2-positive breast cancer patients, CDC25A overexpression affects trastuzumab sensitivity., Trastuzumab is an antineoplastic agent that inhibits proliferation of tumor cells that overexpress HER2. The HER2 proto-oncogene (also known as c-erbB2 or neu) encodes a 185-kd transmembrane tyrosine kinase receptor known as p185HER2 or human epidermal growth factor receptor 2 (HER2), which has partial homology with other members of the epidermal growth factor receptor family. Trastuzumab, a recombinant humanized murine monoclonal antibody, binds specifically to the extracellular domain of the HER2 receptor or HER2/neu protein. The HER2 receptor participates in receptor-receptor interactions that regulate cell differentiation, growth, and proliferation. Overexpression of the HER2 receptor contributes to the process of neoplastic transformation. Results from in vitro assays and animal studies have shown that trastuzumab inhibits the proliferation of human tumor cells that overexpress HER2/neu protein. Trastuzumab-mediated antibody-dependent cellular cytotoxicity (ADCC) also has been demonstrated and, according to in vitro studies, occurs preferentially in cells that overexpress the HER2 protein compared with cells that do not. | |
Details | American Society of Health-System Pharmacists 2013; Drug Information 2013. Bethesda, MD. 2013, p. 1225 | |
Record name | Trastuzumab | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8142 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to pale-yellow powder | |
CAS No. |
3868-32-4, 180288-69-1 | |
Record name | 3868-32-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,8-Diimino-9-pentofuranosyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Immunoglobulin G1, anti-(human p185neu receptor) (human-mouse monoclonal rhuMab HER2 .gamma.1-chain), disulfide with human-mouse monoclonal rhuMab HER2 light chain, dimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Trastuzumab | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8142 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 8-aminoguanosine?
A1: this compound itself is a prodrug that is metabolized into 8-aminoguanine. 8-Aminoguanine is a potent inhibitor of the enzyme purine nucleoside phosphorylase (PNPase). [, , , , , , , , , ]
Q2: How does PNPase inhibition lead to the observed diuretic and natriuretic effects of 8-aminoguanine?
A2: Inhibition of PNPase leads to an increase in renal interstitial inosine levels. [] Inosine is believed to act on adenosine A2B receptors in the kidney, increasing renal medullary blood flow, which in turn enhances renal excretory function, leading to diuresis and natriuresis. []
Q3: Does this compound have any direct effects on renal function?
A3: While the diuretic, natriuretic, and glucosuric effects of this compound are mediated through its conversion to 8-aminoguanine, research suggests that this compound itself may have direct antikaliuretic effects, independent of PNPase inhibition. [, ]
Q4: Does 8-aminoguanine affect potassium excretion?
A4: Yes, unlike other 8-aminopurines like 8-aminoinosine and 8-aminohypoxanthine, 8-aminoguanine causes antikaliuresis, meaning it reduces potassium excretion. The exact mechanism for this effect is not fully understood but is believed to be independent of PNPase inhibition. []
Q5: How does the administration of this compound affect deoxyguanosine metabolism?
A5: Administration of this compound leads to the accumulation of deoxyguanosine triphosphate (dGTP) in T lymphoblasts but causes an increase in guanosine triphosphate (GTP) in B lymphoblasts and mature T cells. [, ] This difference in metabolism is attributed to higher deoxyguanosine kinase activity in T cells compared to B cells. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C10H14N6O5, and its molecular weight is 298.25 g/mol.
A6: The provided research papers primarily focus on the biological activity and pharmacological properties of this compound. They do not contain detailed information about its material compatibility and stability, catalytic properties, or applications under various conditions beyond a biological context.
A6: The provided research papers predominantly focus on in vivo and in vitro studies and do not include information regarding computational chemistry modeling, simulations, calculations, or QSAR models for this compound.
Q7: How does the structure of 8-aminoguanine relate to its inhibitory effect on PNPase?
A9: While specific SAR studies are not detailed in the provided research, it's known that 8-aminoguanine acts as a competitive inhibitor of PNPase. [, , ] This suggests that its structure closely resembles the natural substrates of PNPase, allowing it to bind to the enzyme's active site and block substrate binding.
Q8: Do modifications at the 8-position of guanosine analogues impact their activity?
A10: Yes, modifications at the 8-position of guanosine analogues can significantly affect their activity. For instance, 8-mercaptoguanosine and 8-bromoguanosine exhibit polyclonal B-cell activating properties in murine lymphocytes, which contrasts with the immunosuppressive effects of guanosine. []
Q9: What is the significance of the 8-amino group in the activity of 8-aminopurines?
A11: While the provided research doesn't explicitly state this, the presence of the 8-amino group seems crucial for the inhibitory activity of 8-aminopurines like 8-aminoguanine against PNPase. This is supported by studies showing that other 8-substituted guanine compounds have different pharmacological profiles. [, ]
Q10: How do 9-deazapurine ribonucleosides compare to other PNPase inhibitors?
A12: 9-Deazapurine ribonucleosides represent a novel class of noncleavable PNPase inhibitors. They demonstrate a significantly higher affinity for the enzyme compared to the formycin B series C-nucleosides. For example, 5'-deoxy-5'-iodo-9-deazainosine exhibits potency comparable to this compound in inhibiting 2'-deoxyguanosine phosphorolysis in human erythrocytes and MOLT-3 cells. []
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